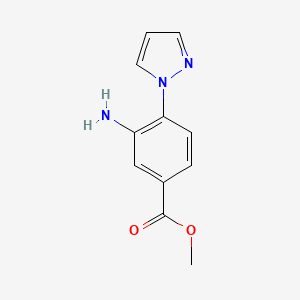

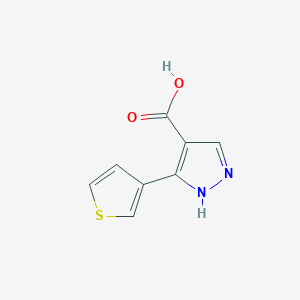

3-(チオフェン-3-イル)-1H-ピラゾール-4-カルボン酸

概要

説明

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

Thiophene-3-acetic acid is an organosulfur compound with the formula HO2CCH2C4H3S . It is a white solid . It is one of two isomers of thiophene acetic acid, the other being thiophene-2-acetic acid .科学的研究の応用

ヘテロ環の合成

チオフェン誘導体は、複雑なヘテロ環化合物の合成における重要な中間体です。特にピラゾール基で官能化されたチオフェン環の反応性により、多様な分子構造を構築するための貴重な構成要素となっています。これは、天然物の合成と新規治療薬の開発に影響を与えます。

これらの用途のそれぞれは、3-(チオフェン-3-イル)-1H-ピラゾール-4-カルボン酸がさまざまな科学研究分野で有する汎用性と可能性を示しています。 合成方法に関する継続的な研究と革新により、この化合物の新しい可能性がさらに開かれるでしょう .

作用機序

Target of Action

It’s known that pyrazole derivatives, which include this compound, have been reported to exhibit a wide range of physiological and pharmacological activities .

Mode of Action

It’s known that pyrazole derivatives can interact with various biological targets, leading to diverse physiological effects .

Biochemical Pathways

It’s known that pyrazole derivatives can affect a variety of biochemical pathways, leading to diverse physiological effects .

Result of Action

The ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid have been synthesized and exhibited anticancer activities against various cancer cell lines . Among all the synthesized amide derivatives, certain compounds possess the best inhibitory effects on cell growth .

Safety and Hazards

将来の方向性

特性

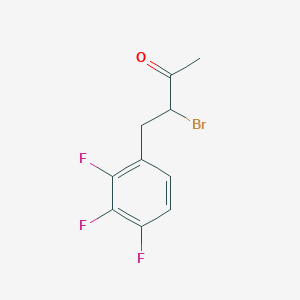

IUPAC Name |

5-thiophen-3-yl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-8(12)6-3-9-10-7(6)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLVKFROEDWYMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=C(C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the focus of the research on 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid?

A: The provided research articles [, ] center on synthesizing novel ester and amide derivatives of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and investigating their potential as anticancer agents. The studies aim to identify promising candidates within this class of compounds for further development.

Q2: What kind of information do the research papers provide about the synthesized compounds' anticancer activity?

A: While both papers [, ] highlight the synthesis and characterization of these novel derivatives, they do not present specific data on their anticancer activity. The titles of the papers suggest that anticancer activity studies were conducted, but the abstracts lack concrete results and conclusions. For detailed insights into the compounds' anticancer properties, further research publications from these studies are needed.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1444978.png)

![[1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1444987.png)